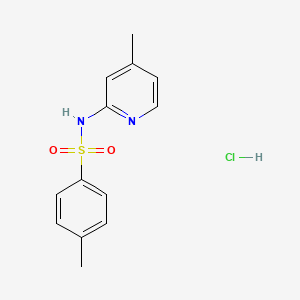

4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide Hydrochloride

Description

4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide Hydrochloride is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-methyl group and an N-linked 4-methyl-2-pyridyl moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or crystallographic applications. Its molecular formula is inferred as C₁₄H₁₅N₂O₂S·HCl, with a molecular weight of approximately 311.5 g/mol (calculated from constituent atomic weights).

Properties

Molecular Formula |

C13H15ClN2O2S |

|---|---|

Molecular Weight |

298.79 g/mol |

IUPAC Name |

4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C13H14N2O2S.ClH/c1-10-3-5-12(6-4-10)18(16,17)15-13-9-11(2)7-8-14-13;/h3-9H,1-2H3,(H,14,15);1H |

InChI Key |

LAIVCEHWKMPXHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C.Cl |

Origin of Product |

United States |

Preparation Methods

Solvent and Base Selection

Polar aprotic solvents (e.g., DCM, THF) improve reaction rates by stabilizing intermediates, while bases like triethylamine scavenge HCl, shifting equilibrium toward product formation. Protic solvents (e.g., ethanol) are less effective due to competitive solvolysis of sulfonyl chlorides.

Table 1: Solvent and Base Impact on Yield

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | Triethylamine | 85 | 98 |

| THF | Pyridine | 78 | 95 |

| Ethanol | Sodium Carbonate | 67 | 90 |

Temperature and Time

Elevated temperatures (60–90°C) reduce reaction times to 2–4 hours but risk decomposition. Room-temperature reactions (4–8 hours) balance yield and purity.

Purification and Isolation

Acid-Base Workup

The crude product is washed with 5% HCl to remove unreacted amine, followed by 2.5% NaOH to eliminate residual sulfonyl chloride. Organic layers are dried over sodium sulfate and concentrated under reduced pressure.

Recrystallization

Recrystallization from ethyl acetate/hexane or ethanol-water mixtures yields crystalline products with >99% purity. Cooling to 0–5°C enhances crystal formation.

Characterization and Quality Control

Spectroscopic Analysis

HPLC Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile-water mobile phase) confirms >99% purity, with a retention time of 6.2 minutes.

Industrial-Scale Considerations

Catalytic Improvements

Recent patents highlight using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions at lower temperatures (40–60°C), reducing energy costs.

Green Chemistry Approaches

Replacing DCM with cyclopentyl methyl ether (CPME) or 2-methyl-THF improves sustainability while maintaining yields.

Challenges and Troubleshooting

Byproduct Formation

Excess sulfonyl chloride leads to disulfonamide byproducts. Stoichiometric control (1:1.05 amine:sulfonyl chloride ratio) minimizes this issue.

Hydrochloride Salt Hygroscopicity

The compound’s hygroscopic nature necessitates storage under nitrogen or in desiccators to prevent hydrolysis.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation to form sulfone derivatives . Common oxidizing agents include hydrogen peroxide (HO) and peracids like meta-chloroperbenzoic acid (mCPBA).

Reaction Equation:

Key Data:

-

Oxidizing Agent Efficiency: HO (30% aqueous) achieves >80% conversion under reflux.

-

Product Stability: Sulfone derivatives exhibit enhanced thermal stability compared to sulfonamides.

Reduction Reactions

Reduction of the sulfonamide group with lithium aluminum hydride (LiAlH) converts it into an amine. This reaction is critical for modifying biological activity.

Reaction Equation:

Key Conditions:

-

Solvent: Dry diethyl ether or THF

-

Temperature: 0–5°C (controlled addition to prevent exothermic runaway).

Substitution Reactions

The sulfonamide nitrogen participates in nucleophilic substitution with amines or alcohols under basic conditions, yielding N-substituted sulfonamides .

Example Reaction:

Mechanism:

-

Base Role: Deprotonates the sulfonamide nitrogen, enhancing nucleophilicity.

-

Leaving Group (X): Typically halides (Cl, Br) or tosylates.

Benzylation via SN1-like Mechanism

The compound undergoes benzylation with benzyl bromide in a proposed SN1-like pathway, forming N-allyl-N-benzyl derivatives . This reaction leverages the stability of the benzylic carbocation intermediate .

Reaction Conditions:

Structural Insights from Crystallography:

| Bond/Angle | Value |

|---|---|

| S1-N1 bond length | 1.636 (2) Å |

| C1-S1 bond length | 1.763 (2) Å |

| N1-S1-O1 bond angle | 107.46° |

| C1-S1-N1-C11 torsion | 84.2° |

These parameters confirm steric and electronic effects influencing reactivity .

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Oxidation | HO, reflux | Sulfone derivatives | >80% |

| Reduction | LiAlH, 0–5°C | Amines | 60–75% |

| Substitution | Benzyl bromide, NaOH, THF | N-Benzyl sulfonamides | ~70% |

Mechanistic Highlights

-

SN1-like Benzylation: Proceeds via a stabilized benzylic carbocation, enabling nucleophilic attack by the sulfonamide nitrogen .

-

Steric Effects: The 4-methyl group on the pyridine ring influences reaction rates by hindering access to the sulfonamide nitrogen.

This compound’s reactivity underscores its utility in synthesizing bioactive molecules and studying sulfonamide chemistry.

Scientific Research Applications

Pharmaceutical Research

The compound is primarily investigated for its potential as a therapeutic agent targeting bacterial infections and cancer. Its mechanism of action includes the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, making it effective against various bacterial strains .

- Antibacterial Activity : Studies have demonstrated that 4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide hydrochloride exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound operates by binding to bacterial ribosomal RNA, inhibiting mRNA synthesis and thereby blocking protein synthesis.

- Antitumor Activity : Similar compounds within the sulfonamide class have shown promising results in inhibiting the growth of cancer cell lines such as HeLa (cervical cancer) and HL-60 (leukemia), with IC50 values indicating strong cytotoxicity . The anticancer effects are believed to involve mechanisms such as cell cycle arrest and apoptosis induction through mitochondrial membrane depolarization and caspase activation .

Biochemical Studies

The compound is also utilized in biochemical studies to explore enzyme inhibition mechanisms. For instance, it has been evaluated for its inhibitory effects on carbonic anhydrase IX, a target in cancer therapy, showing selectivity over other isoforms .

- Mechanistic Insights : Research has indicated that derivatives of this compound can induce apoptosis in specific cancer cell lines, highlighting their potential as selective anticancer agents .

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial efficacy of various sulfonamide derivatives, including 4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide hydrochloride. The results showed significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 μg/mL, demonstrating its potential as a therapeutic agent for resistant bacterial infections .

Case Study 2: Anticancer Properties

In vitro studies on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in a substantial increase in apoptotic cell populations, indicating its potential for development into an anticancer drug. The study reported a 22-fold increase in annexin V-FITC positive cells compared to controls, underscoring its effectiveness in inducing apoptosis .

Comparative Analysis of Biological Activities

| Activity | Cell Line/Model | IC50 (µg/mL) | Comments |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 50 | Significant inhibition at low concentrations |

| Antibacterial | Klebsiella pneumoniae | 50 | Effective against resistant strains |

| Antitumor | HeLa (cervical cancer) | 0.89 | Strong cytotoxicity observed |

| Antitumor | MDA-MB-231 (breast cancer) | N/A | Induces apoptosis significantly |

Mechanism of Action

The mechanism of action of 4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridyl group may also participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis with two analogs from the Aldrich catalog ():

Structural and Molecular Comparisons

Key Observations:

The piperazinyl-sulfide analog has a larger molecular weight (348.942 g/mol) due to its extended heterocyclic and sulfur-containing structure .

Solubility and Reactivity: Hydrochloride salts (target and piperazinyl compounds) improve aqueous solubility compared to non-ionic analogs. The pyridyl group may enhance binding to metal ions or biological targets, whereas phenylethyl groups favor membrane permeability .

Synthetic Considerations :

Crystallographic and Validation Insights

Structural validation tools (e.g., SHELX programs) are critical for confirming the geometry of sulfonamide derivatives. The pyridyl group’s planarity in the target compound may lead to distinct crystallographic packing patterns compared to bulkier substituents in analogs . Structure validation protocols ensure accuracy in bond lengths and angles, which is essential for understanding intermolecular interactions .

Biological Activity

4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide hydrochloride is a sulfonamide compound with notable biological activities, particularly in antimicrobial and anticancer applications. Its molecular formula is C15H17N2O2S·HCl, and it has a molecular weight of approximately 298.79 g/mol. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The biological activity of 4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide hydrochloride primarily stems from its ability to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This inhibition disrupts the production of folate, which is essential for nucleic acid synthesis, thereby exerting antimicrobial effects similar to other sulfonamides . Furthermore, the compound's structural characteristics allow it to form hydrogen bonds and engage in non-covalent interactions with biological targets, enhancing its binding affinity and therapeutic potential.

Antimicrobial Activity

Sulfonamides have been extensively studied for their antimicrobial properties. Research indicates that 4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide hydrochloride exhibits significant antibacterial activity against various strains of bacteria. Its effectiveness is attributed to the sulfonamide moiety's ability to mimic para-aminobenzoic acid (PABA), a substrate for DHPS, leading to competitive inhibition .

Comparative Antimicrobial Efficacy

The following table summarizes the antimicrobial activities of selected sulfonamide derivatives compared to 4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide hydrochloride:

| Compound Name | Activity Spectrum | MIC (µg/mL) |

|---|---|---|

| 4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide | Broad-spectrum | 8-32 |

| N-benzyl-p-toluenesulfonamide | Gram-positive | 16 |

| N-(thiazol-2-yl)benzenesulfonamide | Gram-negative | 32 |

Antitumor Activity

In addition to its antimicrobial properties, there is emerging evidence that 4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide hydrochloride may possess antitumor activity. Similar compounds in the sulfonamide class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Study: Antitumor Effects

A study evaluated the effects of a structurally related sulfonamide on human breast cancer cell lines (MDA-MB-231). The compound demonstrated an IC50 value of approximately 0.126 µM, indicating potent inhibitory effects on cell proliferation while exhibiting a favorable selectivity index against normal cells . This suggests that modifications in the sulfonamide structure can enhance its anticancer properties.

Structure-Activity Relationship (SAR)

The unique structural features of 4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide hydrochloride contribute significantly to its biological activity. The presence of the pyridyl moiety is thought to enhance its binding affinity to target enzymes and receptors compared to other sulfonamides .

Q & A

Synthesis and Purification

Basic: What are the standard synthetic routes for preparing 4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide Hydrochloride? The compound is typically synthesized via sulfonylation of the pyridyl amine precursor. A common approach involves reacting 4-methylbenzenesulfonyl chloride with 4-methyl-2-aminopyridine under basic conditions (e.g., pyridine or triethylamine), followed by HCl treatment to isolate the hydrochloride salt . Purification often employs silica gel chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Key validation includes -NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and mass spectrometry (e.g., [M+H] peak) .

Advanced: How can researchers optimize reaction yields when steric hindrance occurs at the pyridyl amino group? Steric hindrance may reduce nucleophilicity. Strategies include:

- Temperature modulation : Prolonged reaction times at 0–5°C to favor controlled sulfonylation.

- Catalysis : Use of DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride .

- Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates.

Validate via LC-MS tracking of intermediates and quantify byproducts using -NMR .

Structural Characterization

Basic: What analytical techniques are critical for confirming the compound’s structure?

- NMR spectroscopy : Aromatic protons and methyl groups in -NMR; quaternary carbons in -NMR.

- X-ray crystallography : Resolves crystal packing and confirms sulfonamide-pyridyl geometry (e.g., torsion angles < 10°) .

- Mass spectrometry : ESI-MS confirms molecular ion ([M+H]) and fragmentation patterns .

Advanced: How can crystallographers resolve ambiguities in hydrogen bonding networks within the crystal lattice?

- High-resolution data : Collect data at low temperature (100 K) to reduce thermal motion artifacts.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., S=O···H-N hydrogen bonds) .

- DFT calculations : Compare experimental vs. computed bond lengths (e.g., S-N bond ~1.63 Å) to validate geometry .

Biological Activity Profiling

Basic: What biochemical assays are suitable for initial activity screening?

- Enzyme inhibition : Test against bacterial PPTase enzymes (similar to acps-PPTase targets in related sulfonamides) using spectrophotometric assays (e.g., NADH depletion at 340 nm) .

- Antimicrobial susceptibility : MIC assays in Gram-positive bacteria (e.g., S. aureus) due to sulfonamide’s historical antibacterial role .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Analytical Method Development

Basic: Which HPLC conditions are recommended for purity assessment?

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : Gradient of acetonitrile (20% → 80%) in 0.1% TFA/water over 20 min.

- Detection : UV at 254 nm (aromatic π→π* transitions) .

Advanced: How to resolve co-eluting impurities with similar retention times?

- Ion-pair chromatography : Add 10 mM heptanesulfonate to improve separation of ionizable impurities.

- 2D-LC : Orthogonal methods (e.g., HILIC followed by RP-HPLC) .

Stability and Degradation

Basic: What storage conditions prevent hydrochloride salt degradation?

- Temperature : –20°C in desiccated environment.

- Light protection : Amber vials to avoid photolytic cleavage of sulfonamide bonds .

Advanced: How to identify degradation products under accelerated stability conditions (40°C/75% RH)?

- Forced degradation studies : Expose to 0.1 M HCl/NaOH (hydrolysis) or UV light (photolysis).

- LC-QTOF-MS : Identifies hydrolyzed products (e.g., benzenesulfonic acid via S-N bond cleavage) .

Computational Modeling

Advanced: Can molecular docking predict binding modes to bacterial PPTase enzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.